3-fluoro-4-(trifluoromethyl)-3H-pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-(trifluoromethyl)-3H-pyridin-2-one typically involves the use of fluorinated building blocks and specific reaction conditions. One common method includes the reaction of 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine with appropriate reagents under controlled conditions . The reaction is often carried out in the presence of a base, such as sodium hydroxide, and may involve microwave irradiation to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve yield and efficiency. Additionally, the availability of high-purity starting materials and advanced purification techniques ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-4-(trifluoromethyl)-3H-pyridin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The fluorine and trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound .
Scientific Research Applications
3-fluoro-4-(trifluoromethyl)-3H-pyridin-2-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-fluoro-4-(trifluoromethyl)-3H-pyridin-2-one involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups enhances its ability to form strong interactions with biological molecules, such as enzymes and receptors . These interactions can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-chloro-3-fluoro-4-(trifluoromethyl)pyridine: A closely related compound with similar chemical properties and applications.
4-fluoro-3-(trifluoromethyl)benzoyl chloride: Another fluorinated compound used in similar applications.
Uniqueness
3-fluoro-4-(trifluoromethyl)-3H-pyridin-2-one is unique due to its specific combination of fluorine and trifluoromethyl groups, which impart distinct physicochemical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C6H3F4NO |
---|---|
Molecular Weight |
181.09 g/mol |
IUPAC Name |
3-fluoro-4-(trifluoromethyl)-3H-pyridin-2-one |
InChI |
InChI=1S/C6H3F4NO/c7-4-3(6(8,9)10)1-2-11-5(4)12/h1-2,4H |
InChI Key |
HUJCTCWWNPYMSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(C(=O)N=C1)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.